
Celastramycin A
概要
説明
- セラストラマイシンAは、ニシキギ科の植物に生息する内生細菌Streptomyces MaB-QuH-8から単離された抗生物質化合物です。
- それは、多剤耐性株を含む、さまざまなグラム陽性菌およびマイコバクテリアに対して強力な活性を示します .
- この化合物の化学構造は、ベンゾイルピロール型骨格を特徴としています。
準備方法
- 残念ながら、セラストラマイシンAの具体的な合成経路や工業生産方法は、文献に広く記載されていません。
- 研究者は、主に天然源からの単離に焦点を当てています。
化学反応の分析
- セラストラマイシンAはさまざまな反応を起こしますが、詳細な機構的研究は限られています。
- 一般的な反応には、酸化、還元、および置換があります。
- これらの反応で使用される試薬や条件は、まだ完全に解明されていません。
- これらの反応から生じる主要な生成物は、広く報告されていません。
科学的研究の応用
Therapeutic Applications
1.1 Pulmonary Hypertension Treatment
Celastramycin A has been identified as a promising therapeutic agent for pulmonary arterial hypertension (PAH). In a high-throughput screening of over 5,500 compounds, this compound demonstrated a notable ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) from PAH patients while minimally affecting healthy cells. The compound operates through several mechanisms:
- Inhibition of HIF-1α and NF-κB : this compound reduces the levels of hypoxia-inducible factor 1-alpha (HIF-1α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in cell proliferation and inflammatory responses .
- Reduction of Cytokines : The compound significantly decreases the secretion of inflammatory cytokines, contributing to its therapeutic potential in ameliorating PAH symptoms .
Table 1: Mechanisms of Action for this compound in PAH
Mechanism | Description |
---|---|
Inhibition of HIF-1α | Reduces aerobic metabolism impairment in PAH-PASMCs |
Inhibition of NF-κB | Decreases pro-inflammatory signaling |
Cytokine Reduction | Lowers levels of inflammatory cytokines in the lungs |
Case Study : In animal models, this compound treatment led to significant improvements in pulmonary vascular remodeling and right ventricular hypertrophy, indicating its potential as a novel treatment for PAH .
1.2 Anti-inflammatory Properties
This compound has shown efficacy in modulating inflammatory responses. It inhibits TNFα-mediated induction of IL-8, a pro-inflammatory cytokine, in various mammalian cell lines. This action is mediated through its interaction with ZFC3H1, a zinc finger protein that plays a role in IL-8 transcription regulation .
Table 2: Effects of this compound on Inflammatory Markers
Cell Type | Treatment Condition | IL-8 Production Reduction (%) |
---|---|---|
Human Umbilical Vascular Cells | TNFα stimulation | 50% |
Lung Carcinoma Cells | TNFα stimulation | >100-fold increase reduced by 50% |
Synthesis and Development
The synthesis of this compound and its analogs has been facilitated by selective palladium-catalyzed acylation methods. These synthetic pathways are crucial for developing more potent derivatives for therapeutic use .
2.1 Synthetic Pathways
The development of celastramycin analogs involves various organic synthesis techniques that enhance its pharmacological properties while minimizing toxicity.
Table 3: Synthetic Methods for this compound Analogues
Method | Description |
---|---|
Palladium-Catalyzed Acylation | Key step for synthesizing celastramycin analogs |
High-Throughput Screening | Identifying potent analogs with improved efficacy |
作用機序
- セラストラマイシンAがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。
- それは、免疫応答と炎症に関与する特定の分子経路を標的にしている可能性があります。
類似化合物との比較
- セラストラマイシンAの独自性は、ベンゾイルピロール骨格にあります。
- 残念ながら、文献に報告されている類似の化合物は限られています。
生物活性
Celastramycin A is a benzoyl pyrrole-type compound originally derived from bacterial extracts, known for its significant biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article delves into the compound's biological activity, supported by various research findings and case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In a pre-screening study involving eight compounds, this compound demonstrated promising antimicrobial properties, particularly against Pasteurella multocida and Mannheimia haemolytica. The Minimum Inhibitory Concentration (MIC) values for this compound were as follows:
Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
---|---|---|
Mannheimia haemolytica | 0.5 | 0.5 |
Pasteurella multocida | 0.125 | 0.5 |
These results indicate that this compound effectively inhibits the growth of these pathogens, showcasing its potential as an antimicrobial agent .
Anti-Inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties . It has been shown to reduce tumor necrosis factor-alpha (TNFα)-induced interleukin-8 (IL-8) production in human cell lines. In a study using the LU99 lung carcinoma cell line, treatment with this compound at a concentration of 0.1 µg/mL resulted in a 50% reduction in IL-8 levels, which are critical mediators in inflammatory responses .
The mechanism of action involves the modulation of ZFC3H1, a zinc finger protein that interacts with this compound. Knockdown experiments indicated that silencing ZFC3H1 nullified the IL-8 reduction effects of this compound, suggesting that ZFC3H1 is essential for the compound's anti-inflammatory activity .
Effects on Pulmonary Arterial Hypertension (PAH)
This compound has emerged as a potential therapeutic agent for pulmonary arterial hypertension (PAH) . In high-throughput screening of over 5,500 compounds, this compound was identified for its ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) derived from PAH patients. The compound exhibited dose-dependent inhibition while sparing healthy PASMCs from significant cytotoxic effects .
Mechanistic Insights
The mechanistic analysis revealed that this compound reduces levels of hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB), both of which are implicated in inflammatory processes and cellular proliferation associated with PAH. Additionally, treatment with this compound led to decreased reactive oxygen species (ROS) levels and improved mitochondrial energy metabolism in PAH-PASMCs .
Summary of Findings
The biological activities of this compound suggest it is a versatile compound with multiple therapeutic potentials:
- Antimicrobial Activity : Effective against specific bacterial strains with low MIC values.
- Anti-Inflammatory Effects : Reduces IL-8 production via modulation of ZFC3H1.
- Therapeutic Potential in PAH : Inhibits PASMC proliferation while enhancing mitochondrial function and reducing inflammation.
特性
IUPAC Name |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMZQVPJOAFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432706 | |
Record name | Celastramycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491600-94-3 | |
Record name | Celastramycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular mechanism of Celastramycin A?
A1: this compound exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, this compound binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []
Q2: What is the impact of this compound on Pulmonary Arterial Hypertension (PAH)?
A2: Studies indicate that this compound shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]
Q3: How does this compound affect inflammation and oxidative stress in the context of PAH?
A3: this compound treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to this compound's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []
Q4: Has this compound shown efficacy against any bacterial pathogens?
A4: Yes, in vitro studies have revealed that this compound displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。